molecular formula C21H16BrFN4O2S B3017324 N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 392685-04-0

N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B3017324
CAS RN: 392685-04-0
M. Wt: 487.35
InChI Key: YWTVFEPEHLRKBK-UHFFFAOYSA-N
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Description

The compound "N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide" is a furan-carboxamide derivative, a class of compounds known for their diverse biological activities. Research has shown that furan-carboxamide derivatives exhibit significant anti-bacterial and anti-viral properties, making them of interest in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an appropriate amine. In one study, N-(4-bromophenyl)furan-2-carboxamide was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine, yielding a high product yield of 94% . This method could potentially be adapted to synthesize the compound by introducing the appropriate thiol and triazole substituents at later stages of the synthesis.

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring linked to an amide group. Substituents on the furan ring and the nitrogen of the amide group can significantly influence the compound's biological activity. For instance, the introduction of a 4-bromophenyl group has been shown to enhance anti-bacterial activity . Similarly, the presence of a 4-fluorophenyl group and a triazole moiety in the compound of interest may contribute to its potential biological efficacy.

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which has been used to arylate N-(4-bromophenyl)furan-2-carboxamide with different aryl groups . This reaction is facilitated by a palladium catalyst and a base, such as potassium phosphate. The compound may also participate in similar reactions, allowing for the introduction or modification of substituents to fine-tune its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of halogen substituents, such as bromine and fluorine, can affect the compound's lipophilicity, which in turn can influence its ability to permeate biological membranes and reach its target sites . Additionally, the heterocyclic triazole ring may contribute to the compound's stability and binding affinity to biological targets.

Scientific Research Applications

Antimicrobial Activities

  • Some related triazole derivatives have been synthesized and shown to exhibit antimicrobial activities against various bacteria and fungi. This highlights the potential of N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide in antimicrobial research (Kaneria et al., 2016).

Synthesis and Characterization

  • Various synthesis methods and characterizations of related compounds have been studied, which can provide insights into the synthesis of N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide and its potential applications (Cansiz et al., 2004).

Influenza A Virus Inhibition

  • Research on furan-carboxamide derivatives has shown their potential as inhibitors of lethal H5N1 influenza A virus, indicating that N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide could be explored for antiviral applications (Yongshi et al., 2017).

Enzyme Inhibition for Alzheimer's and Diabetic Disease

  • A study on the biological activities of triazole derivatives suggests potential for enzyme inhibition, which could be relevant for controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Antiurease and Antioxidant Activities

  • Some triazole compounds have demonstrated effective antiurease and antioxidant activities, suggesting another potential area of application for N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide (Sokmen et al., 2014).

properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN4O2S/c22-15-5-3-14(4-6-15)13-30-21-26-25-19(12-24-20(28)18-2-1-11-29-18)27(21)17-9-7-16(23)8-10-17/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTVFEPEHLRKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

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